Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-amino-6-(trifluoromethyl)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine would yield a corresponding amino derivative, while oxidation would produce a nitro compound.
Scientific Research Applications
Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate: Unique due to the presence of both bromine and trifluoromethyl groups.
Methyl 2-amino-4-bromo-6-methylbenzoate: Lacks the trifluoromethyl group, affecting its chemical properties and applications.
Methyl 2-amino-4-chloro-6-(trifluoromethyl)benzoate: Chlorine instead of bromine, leading to different reactivity and biological interactions.
Uniqueness
The combination of the trifluoromethyl group and bromine atom in this compound imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7BrF3NO2 |
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Molecular Weight |
298.06 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(9(11,12)13)2-4(10)3-6(7)14/h2-3H,14H2,1H3 |
InChI Key |
VMJRJWKMSWFNRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1N)Br)C(F)(F)F |
Origin of Product |
United States |
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